molecular formula C17H18N2O3 B7499279 1-acetyl-N-(furan-2-ylmethyl)-N-methyl-2,3-dihydroindole-5-carboxamide

1-acetyl-N-(furan-2-ylmethyl)-N-methyl-2,3-dihydroindole-5-carboxamide

Cat. No. B7499279
M. Wt: 298.34 g/mol
InChI Key: YZESIRNDNUSNRX-UHFFFAOYSA-N
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Description

1-acetyl-N-(furan-2-ylmethyl)-N-methyl-2,3-dihydroindole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of indole, which is a heterocyclic organic compound that is found in many natural products.

Scientific Research Applications

1-acetyl-N-(furan-2-ylmethyl)-N-methyl-2,3-dihydroindole-5-carboxamide has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a fluorescent probe for the detection of metal ions. This compound has been found to selectively bind to certain metal ions and emit fluorescence, making it a useful tool for metal ion detection.
Another area of research is the use of 1-acetyl-N-(furan-2-ylmethyl)-N-methyl-2,3-dihydroindole-5-carboxamide as a potential anticancer agent. Several studies have reported its cytotoxic effects on various cancer cell lines, suggesting its potential as a therapeutic agent.

Mechanism of Action

The exact mechanism of action of 1-acetyl-N-(furan-2-ylmethyl)-N-methyl-2,3-dihydroindole-5-carboxamide is not fully understood. However, studies have suggested that it may act by inducing apoptosis in cancer cells and by inhibiting the activity of certain enzymes.
Biochemical and Physiological Effects
1-acetyl-N-(furan-2-ylmethyl)-N-methyl-2,3-dihydroindole-5-carboxamide has been found to have several biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes. In addition, it has been found to selectively bind to certain metal ions and emit fluorescence, making it a useful tool for metal ion detection.

Advantages and Limitations for Lab Experiments

The advantages of using 1-acetyl-N-(furan-2-ylmethyl)-N-methyl-2,3-dihydroindole-5-carboxamide in lab experiments include its reproducible synthesis method, its potential as a fluorescent probe for metal ion detection, and its potential as an anticancer agent. However, its limitations include the need for further research to fully understand its mechanism of action and its potential side effects.

Future Directions

There are several future directions for research on 1-acetyl-N-(furan-2-ylmethyl)-N-methyl-2,3-dihydroindole-5-carboxamide. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the further investigation of its potential as a therapeutic agent for cancer treatment. In addition, there is a need for further research to fully understand its mechanism of action and its potential side effects.
Conclusion
1-acetyl-N-(furan-2-ylmethyl)-N-methyl-2,3-dihydroindole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is efficient and reproducible, and it has been found to have potential applications as a fluorescent probe for metal ion detection and as an anticancer agent. However, further research is needed to fully understand its mechanism of action and its potential side effects.

Synthesis Methods

The synthesis of 1-acetyl-N-(furan-2-ylmethyl)-N-methyl-2,3-dihydroindole-5-carboxamide involves the reaction of 2-aminoacetophenone with furfural in the presence of acetic acid and hydrochloric acid. The resulting product is then reacted with methyl anthranilate and sodium methoxide to yield the final product. This synthesis method has been reported in several research articles and has been found to be efficient and reproducible.

properties

IUPAC Name

1-acetyl-N-(furan-2-ylmethyl)-N-methyl-2,3-dihydroindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-12(20)19-8-7-13-10-14(5-6-16(13)19)17(21)18(2)11-15-4-3-9-22-15/h3-6,9-10H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZESIRNDNUSNRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)C(=O)N(C)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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